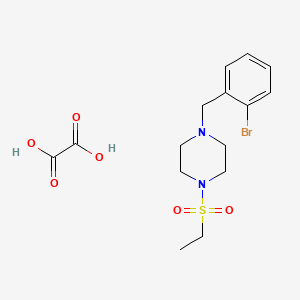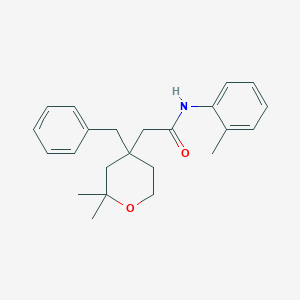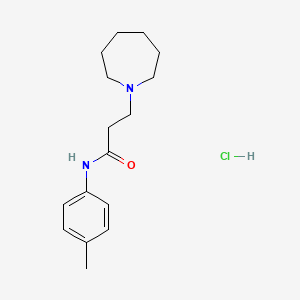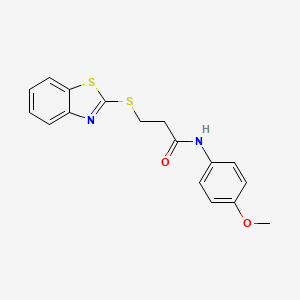
1-methoxy-4-nitro-2-(phenylethynyl)benzene
Übersicht
Beschreibung
1-Methoxy-4-nitro-2-(phenylethynyl)benzene, also known as MNPB, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MNPB is a derivative of benzene and is commonly used in the synthesis of other compounds due to its unique properties. In
Wissenschaftliche Forschungsanwendungen
Structural Studies and Hyperconjugation Effects
1-Methoxy-4-nitro-2-(phenylethynyl)benzene, along with similar compounds, has been studied for its structural properties, particularly focusing on the effects of σ(C-Se)-π hyperconjugation. The research by White and Blanc (2014) on related compounds like 1-methoxy-4-[(phenylselanyl)methyl]benzene and 1-nitro-4-[(phenylselanyl)methyl]benzene showed that these structures adopt conformations allowing for σ(C-Se)-π hyperconjugation. These findings are significant in understanding the molecular interactions and structural behaviors of such compounds (White & Blanc, 2014).
Chromophores and Push-Pull Effects
The compound is relevant in the study of chromophores, particularly in the context of push-pull effects. Research by Cross and Davis (2008) on derivatives of 1,4-bis(phenylethynyl)benzenes, which are structurally related to this compound, focused on creating new chromophores with push-pull properties. These chromophores have potential applications in the field of optoelectronics and molecular electronics (Cross & Davis, 2008).
Organomercury Compound Synthesis
Another application area is in the synthesis of organomercury compounds. Deacon, O'Connor, and Stretton (1986) explored the mercuration of similar compounds like 1-methoxy-2-nitrobenzene. Understanding the reactions and properties of such organomercury compounds is crucial for various chemical synthesis processes (Deacon, O'Connor, & Stretton, 1986).
Liquid Crystal Composition and Optical Properties
The compound is also significant in the synthesis of liquid crystal compositions. Li et al. (2013) studied a variety of 1,4-bis(phenylethynyl)benzene derivatives for their thermal and optical properties, finding applications in the development of liquid crystal displaysand other optoelectronic devices. These derivatives, which are structurally similar to this compound, exhibit high optical anisotropy and thermal stability, making them valuable in the field of liquid crystal technology (Li et al., 2013).
Environmental Fluorescence Sensor Applications
Additionally, derivatives of this compound have been investigated for their unique fluorescence properties. Hachiya, Asai, and Konishi (2013) synthesized nitro-group-containing naphthalene derivatives with similar structures and studied their fluorescence in various solvents. These findings have potential applications in environmental fluorescence sensors, offering a novel approach to detecting and monitoring environmental changes (Hachiya, Asai, & Konishi, 2013).
Synthesis of Binaphthyls and Chiral Molecules
The compound is also involved in the synthesis of binaphthyls, which are important in creating chiral molecules. Hattori, Takeda, Yamabe, and Miyano (2002) conducted a study on the nucleophilic aromatic substitution on similar compounds, leading to the synthesis of binaphthyls with potential applications in asymmetric synthesis and pharmaceuticals (Hattori, Takeda, Yamabe, & Miyano, 2002).
Eigenschaften
IUPAC Name |
1-methoxy-4-nitro-2-(2-phenylethynyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-15-10-9-14(16(17)18)11-13(15)8-7-12-5-3-2-4-6-12/h2-6,9-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIITUQWQXHGAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C#CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3946156.png)

![1-[3-(3,6-dihydropyridin-1(2H)-yl)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3946169.png)
![N-[3-(ethoxymethyl)-4-methoxybenzyl]-8-methoxy-3-chromanamine](/img/structure/B3946174.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide](/img/structure/B3946184.png)





![4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3946239.png)
![3-methyl-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3946248.png)
![N-[4-(acetylamino)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B3946250.png)
